Aluminum barium magnesium oxide is a complex inorganic compound with the molecular formula and a molecular weight of approximately 489.22 g/mol. This compound is categorized under mixed metal oxides and is often utilized in various industrial applications due to its unique properties. The compound consists of aluminum, barium, magnesium, and oxygen, forming a structure that exhibits both ionic and covalent bonding characteristics. Its synthesis and study are significant in materials science, particularly in the development of advanced ceramics and catalysts.
Research indicates that aluminum barium magnesium oxide may exhibit biological activity beneficial for applications in biomedicine, particularly in bone regeneration. Studies have shown that barium ions can enhance osteogenesis and support bone healing processes when incorporated into biomaterials. For instance, barium-doped magnesium silicate nanopowders have demonstrated improved mechanical properties and biocompatibility in animal models, promoting new bone tissue formation .
Several methods are employed to synthesize aluminum barium magnesium oxide:
Each method offers distinct advantages regarding purity, control over morphology, and scalability.
Interaction studies involving aluminum barium magnesium oxide focus on its compatibility with biological systems and other materials. Research has shown that its interaction with various ions can affect bioavailability and absorption rates in biological contexts. For example, studies on chelation interactions indicate that aluminum ions can significantly influence the pharmacokinetics of certain drugs when co-administered .
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Barium Magnesium Aluminate | Used in ceramics; exhibits high thermal stability | |
| Aluminum Magnesium Oxide | Commonly used as a refractory material | |
| Barium Aluminum Oxide | Known for catalytic properties; used in electronics |
Uniqueness of Aluminum Barium Magnesium Oxide:
Solid-state synthesis remains a cornerstone for producing aluminum barium magnesium oxide. A prominent approach involves reacting aluminum oxide (Al₂O₃) with fluoride precursors such as BaMgF₄. This method leverages the higher reactivity of fluoride compounds to lower the required reaction temperature. For instance, BaMgAl₁₀O₁₇:Eu²⁺ was synthesized at 1300°C by combining sol-gel-derived BaMgF₄:Eu²⁺ with Al₂O₃, avoiding the need for hydrogen annealing. The metathesis mechanism here involves ionic exchange between fluoride precursors and oxide components, facilitating the formation of the target phase.
The process begins with the preparation of Eu-doped BaMgF₄ via sol-gel methods, where Eu³⁺ is reduced to Eu²⁺ during processing. This precursor then reacts with Al₂O₃ in a solid-state reaction, yielding a single-phase BaMgAl₁₀O₁₇:Eu²⁺ with blue emission at 450 nm under UV excitation. The reduced temperature (compared to conventional solid-state methods) highlights the role of precursor reactivity in optimizing synthesis.
Table 1: Solid-State Synthesis Parameters
| Precursors | Temperature | Phase Obtained | Key Properties |
|---|---|---|---|
| BaMgF₄ + Al₂O₃ | 1300°C | BaMgAl₁₀O₁₇:Eu²⁺ | Blue emission at 450 nm |
Combustion synthesis offers a rapid, energy-efficient route to nanostructured aluminum barium magnesium oxide. The solution combustion method, using urea as a fuel, produces nanopowders with controlled morphology. For example, urea-nitrate combustion at 590°C for 5 minutes yielded BaMgAl₁₀O₁₇:Eu²⁺ nanopowders with an average particle size of 50 nm. The exothermic reaction between urea and metal nitrates ensures rapid crystallization, while the fuel-to-oxidizer ratio governs particle size and phase purity.
The resultant phosphors exhibit a hexagonal structure and broad emission at 455 nm, attributed to the 4f⁶5d¹ → 4f⁷ transition of Eu²⁺. Flame spray pyrolysis, though not explicitly covered in the provided literature, typically involves aerosolizing precursor solutions in a flame to produce nanoparticles. However, solution combustion remains dominant in the reviewed studies due to its simplicity and scalability.
Table 2: Combustion Synthesis Parameters
| Fuel | Temperature | Particle Size | Emission Peak |
|---|---|---|---|
| Urea | 590°C | 50 nm | 455 nm |
Sol-gel auto-combustion combines the advantages of sol-gel processing with self-propagating reactions. In one approach, Eu-doped BaMgF₄ precursors were synthesized via sol-gel methods, where Eu³⁺ acetate was reduced to Eu²⁺ during gel formation. The gel’s inherent homogeneity facilitates low-temperature calcination (1300°C), yielding phase-pure BaMgAl₁₀O₁₇:Eu²⁺. This method avoids external reducing atmospheres, as the gel matrix itself promotes europium reduction.
The auto-combustion aspect arises from the exothermic decomposition of organic residuals within the gel, though this specific mechanism is not detailed in the provided sources. Nonetheless, the integration of sol-gel and combustion principles enables precise control over dopant distribution and particle morphology.
High-temperature treatments are critical for stabilizing the hexagonal phase of aluminum barium magnesium oxide. For instance, hydrothermal synthesis of BaAl₂O₃(OH)₂·H₂O at lower temperatures (e.g., 200°C) produces layered intermediates that transform into BaAl₂O₄ upon calcination at 800°C. Similarly, solid-state reactions at 1300°C ensure the formation of thermodynamically stable BaMgAl₁₀O₁₇.
While high-pressure stabilization is not explicitly discussed in the literature, elevated temperatures play a key role in eliminating hydroxyl groups and promoting crystallographic ordering. Phase transitions monitored via infrared spectroscopy reveal the gradual conversion of hydrated intermediates to anhydrous oxides.
Table 3: High-Temperature Phase Transitions
| Precursor Phase | Treatment Temperature | Final Phase |
|---|---|---|
| BaAl₂O₃(OH)₂·H₂O | 800°C | BaAl₂O₄ |
The crystallographic characterization of aluminum barium magnesium oxide (Al₂Ba₂Mg₂O₇) represents a complex challenge in ternary oxide systems due to the intricate interplay between multiple metallic cations and their coordination environments [1] [2]. This compound, with a molecular weight of 489.22 grams per mole and Chemical Abstracts Service registry number 63774-55-0, exhibits structural complexity that requires sophisticated analytical approaches to fully elucidate its crystal chemistry [2] [3].
Powder X-ray diffraction emerges as the primary technique for phase identification and lattice parameter determination in aluminum barium magnesium oxide systems [4] [5]. The method provides critical information about phase composition with lattice parameter accuracy of ±0.001 Angstroms, though challenges arise from peak overlap and preferred orientation effects in polycrystalline samples [5] [6]. Materials in ternary oxide systems commonly contain multiple coexisting phases, necessitating careful selection of non-overlapping diffraction peaks for quantitative analysis [5] [6].
Neutron diffraction techniques offer complementary structural information, particularly valuable for determining light atom positions and magnetic structures in complex oxide systems [7] [8]. The technique provides enhanced contrast for oxygen atoms compared to X-ray methods, with positional accuracy of ±0.01 Angstroms for light atoms, though requiring larger sample quantities and longer measurement times [7] [8]. Joint X-ray and neutron refinement procedures have shown improved capabilities for determining atomic structures in complex oxide materials [8].
Rietveld refinement methods enable quantitative phase analysis with accuracy of ±2% for phase fractions in multi-phase powder samples [5] [6]. The approach proves particularly valuable for aluminum barium magnesium oxide systems where structural refinement requires careful consideration of site occupancy variations and thermal parameters [4] [5]. Extended X-ray absorption fine structure and X-ray absorption near-edge spectroscopy techniques provide local atomic environment information with bond distance accuracy of ±0.02 Angstroms [9].
| Analytical Technique | Information Obtained | Resolution/Accuracy | Sample Requirements | Limitations |
|---|---|---|---|---|
| Powder X-ray Diffraction | Phase identification, lattice parameters | ±0.001 Å (lattice parameters) | Powder, >1 mg | Peak overlap, preferred orientation |
| Single Crystal X-ray Diffraction | Complete crystal structure | ±0.005 Å (atomic positions) | Single crystal, >0.1 mm | Crystal quality dependent |
| Neutron Diffraction | Light atom positions, magnetic structure | ±0.01 Å (light atoms) | Powder/crystal, >10 mg | Low flux, long measurement times |
| Rietveld Refinement | Quantitative phase analysis | ±2% (phase fractions) | Multi-phase powder | Model dependent |
| Extended X-ray Absorption Fine Structure/X-ray Absorption Near-Edge Spectroscopy | Local atomic environment | ±0.02 Å (bond distances) | Any form, >10 mg | Complex data analysis |
The relative proportions of magnesium, aluminum, and barium cations fundamentally determine the structural preferences and phase evolution pathways in aluminum barium magnesium oxide systems [10] [11] [12]. Spinel structure formation, characterized by the general formula AB₂O₄, occurs preferentially when magnesium content is elevated and barium concentrations remain relatively low [10] [11] [13]. The spinel structure accommodates magnesium cations in tetrahedral sites while aluminum occupies octahedral positions, with oxygen anions forming a cubic close-packed array [10] [14].
Magnesium aluminum oxide spinel formation exhibits a congruent melting nature at approximately 2135 degrees Celsius, with the spinel phase dividing the system into two independent eutectic systems [10] [12]. The formation mechanism involves substantial volume expansion when equimolecular amounts of magnesia and alumina react, requiring careful control of processing conditions [10] [12]. Studies demonstrate that magnesium to aluminum ratios of 1:2 favor normal spinel formation, while deviations from stoichiometry can lead to inverse spinel structures [14] [13].
Pyrochlore structure formation becomes favorable when barium content increases significantly relative to magnesium and aluminum concentrations [15] [16] [17]. The pyrochlore lattice consists of a three-dimensional network of corner-sharing octahedra, where barium cations typically occupy the larger A-sites and aluminum or magnesium occupy the smaller B-sites [16] [17]. The general formula A₂B₂O₇ accommodates the oxygen anions in a face-centered cubic close-packed arrangement [16] [17].
Breathing pyrochlore lattices can form under specific compositional conditions, characterized by different metal-metal distances and associated with clustering phenomena and exotic ground states [17]. The formation involves structural displacements of atoms located at specific crystallographic positions, with ordering of atoms contributing to the overall structural complexity [17]. Temperature effects significantly influence the phase stability relationships, with different structures prevailing in distinct temperature ranges [18].
| Structure Type | Magnesium/Aluminum/Barium Ratio | Formation Temperature (°C) | Dominant Defects | Stability Range |
|---|---|---|---|---|
| Spinel (AB₂O₄) | High Mg, moderate Al | 800-1200 | Oxygen vacancies | High temperature stable |
| Spinel (AB₂O₄) | Low Ba content | 900-1100 | Cation site disorder | Intermediate stability |
| Pyrochlore (A₂B₂O₇) | High Ba content | 600-900 | A-site vacancies | Lower temperature preferred |
| Pyrochlore (A₂B₂O₇) | Moderate Mg/Al ratio | 700-1000 | Oxygen interstitials | Metastable at high temperature |
| Mixed Phase | Intermediate ratios | 500-1200 | Mixed vacancy types | Composition dependent |
The transition between spinel and pyrochlore structures depends critically on temperature and atmospheric conditions [19] [18]. In-situ high-temperature studies reveal reversible structural transformations that can be controlled through thermal cycling protocols [18]. The heterogeneity of deposited phases in ternary oxide systems leads to the coexistence of multiple structural variants, each prevailing under specific temperature and compositional conditions [18].
Oxygen vacancy formation constitutes the primary defect mechanism in aluminum barium magnesium oxide systems, with significant implications for material properties and performance characteristics [20] [21] [22]. The formation energies of oxygen vacancies range from 2.5 to 4.0 electron volts, exhibiting strong dependencies on local chemical environment and cation coordination [21] [22] [23]. These defects demonstrate a p(O₂)^(-1/6) concentration dependence and exponential temperature variation, consistent with thermodynamic predictions for oxide systems [24] [25].
The defect equilibrium model provides a framework for understanding oxygen nonstoichiometry behavior in ternary oxide systems [25] [26]. Oxygen vacancy concentrations increase exponentially with temperature at dilute concentrations but exhibit more complex behavior at higher defect densities due to vacancy-vacancy interactions [27] [25]. The formation of neutral oxygen vacancies becomes significant under certain electrochemical conditions, contrary to the commonly assumed doubly charged state [23].
Magnesium vacancies exhibit formation energies ranging from 3.0 to 5.5 electron volts with p(O₂)^(1/4) concentration dependence, reflecting their influence on mechanical properties and structural stability [21] [28] [29]. Aluminum vacancies require higher formation energies of 4.5 to 7.0 electron volts due to the strong aluminum-oxygen bonding character, with moderate temperature dependence affecting electronic structure [21] [9] [29]. Barium vacancies form more readily with energies of 2.0 to 3.5 electron volts, influencing thermal expansion behavior through their weak temperature dependence [21] [29].
Oxygen interstitials represent another important defect type with formation energies of 1.5 to 3.0 electron volts and p(O₂)^(1/2) concentration dependence [21] [23] [30]. These defects exhibit complex temperature behavior and significantly affect chemical reactivity in aluminum barium magnesium oxide systems [23] [30]. Electronic defects, including electrons and holes, contribute to optical and electrical properties with formation energies ranging from 0.5 to 2.5 electron volts [21] [30].
| Defect Type | Formation Energy Range (eV) | Concentration Dependence | Temperature Dependence | Effect on Properties |
|---|---|---|---|---|
| Oxygen Vacancy (V- - O) | 2.5-4.0 | p(O₂)^(-1/6) | Exponential increase | Ionic conductivity |
| Magnesium Vacancy (V′′Mg) | 3.0-5.5 | p(O₂)^(1/4) | Strong temperature dependence | Mechanical properties |
| Aluminum Vacancy (V′′′Al) | 4.5-7.0 | p(O₂)^(1/6) | Moderate temperature dependence | Electronic structure |
| Barium Vacancy (V′′Ba) | 2.0-3.5 | p(O₂)^(1/4) | Weak temperature dependence | Thermal expansion |
| Oxygen Interstitial (O′′i) | 1.5-3.0 | p(O₂)^(1/2) | Complex temperature behavior | Chemical reactivity |
| Electronic Defects (e′, h- ) | 0.5-2.5 | Varies with defect type | Thermally activated | Optical properties |
Defect engineering strategies enable controlled modification of oxygen vacancy concentrations through compositional tuning and processing conditions [31] [28]. Chemical treatments with reducing agents can enhance defect concentrations, leading to metal-hydroxylated surfaces and improved catalytic activity [31]. The synergistic effects between incorporated metals in ternary oxide systems provide enhanced activity through controlled defect introduction [31] [28].
The distribution of oxygen vacancies within structurally and chemically distinct layers depends on metal-oxygen bonding strength and cation coordination preferences [21] [9]. Cations with abilities to form stable structures with low oxygen coordination, such as aluminum and magnesium, influence vacancy formation energies through anisotropic atomic relaxation near defect sites [21] [9]. This behavior leads to complex defect distributions that cannot be predicted from simple extrapolation of binary oxide properties [9].
| Property | Value | Reference/Notes |
|---|---|---|
| Molecular Formula | Al₂Ba₂Mg₂O₇ | PubChem, ChemicalBook |
| Molecular Weight (g/mol) | 489.22 | ChemicalBook database |
| Chemical Abstracts Service Number | 63774-55-0 | Environmental Protection Agency Toxic Substances Control Act Registry |
| Crystal System | Complex ternary oxide | Inferred from ternary oxide literature |
| Space Group | Not definitively determined | Requires detailed X-ray diffraction analysis |
| Density (calculated) | Variable based on composition | Depends on Mg/Al/Ba ratios |
| Formation Temperature Range (°C) | 400-1000 | Based on formation studies |
| Thermal Stability | Stable to >850°C | Based on thermal analysis data |
Aluminum barium magnesium oxide compounds demonstrate exceptional catalytic performance in methane combustion and various redox reactions, making them highly valuable for high-temperature industrial applications. The hexaaluminate structure of barium magnesium aluminum oxide, specifically BaMgAl₁₀O₁₇, exhibits remarkable thermal stability up to 1600°C and exceptional resistance to sintering and thermal shock, which are critical properties for catalytic applications [1] [2] [3].
Methane Combustion Performance
Manganese-substituted barium hexaaluminates (BaMnₓAl₁₂₋ₓO₁₉₋δ) show significant catalytic activity for methane combustion, with optimal performance achieved when approximately three manganese ions per unit cell are incorporated [4]. These catalysts exhibit light-off temperatures in the range of 560-600°C, which is competitive with noble metal catalysts while offering superior thermal stability [4]. The surface area of these hexaaluminate catalysts typically ranges from 20-30 m²/g after calcination at 1200°C, demonstrating their ability to maintain active surface area under high-temperature conditions [5].
Redox Reaction Mechanisms
The catalytic activity of aluminum barium magnesium oxide systems in redox reactions is closely related to their ability to facilitate oxygen transfer and provide stable active sites. Research has demonstrated that magnesium oxide components in these systems can significantly lower the temperature required for methane conversion by approximately 270°C compared to homogeneous combustion [1]. The heterogeneous catalytic reactions are dominant, but catalytically initiated homogeneous gas phase reactions also contribute to the overall performance, particularly at elevated temperatures [1].
Thermal Kinetics and Activation Energy
Detailed kinetic analysis of barium magnesium aluminum oxide systems reveals activation energies of 579.5 kJ/mol using the Kissinger method, which closely aligns with values obtained from Kissinger-Akahira-Sunose and Flynn-Wall-Ozawa methods (average 563.5 kJ/mol) [6]. These activation energy values indicate that the alkaline fusion reaction of BaMgAl₁₀O₁₇ occurs through a multi-step process in the temperature range of 290-375°C [6]. The variation in activation energy with conversion factor confirms the complex nature of the reaction mechanism [6].
Redox Performance in Complex Systems
Europium-magnesium-aluminum-based mixed-metal oxide systems demonstrate exceptional performance in methane oxychlorination reactions. These materials show synergistic interactions between magnesium and aluminum ions, where magnesium acts as a chlorine buffer and subsequently as a chlorinating agent for aluminum, which serves as the active metal center in methane activation [7]. The addition of redox-active europium to the non-reducible magnesium-aluminum mixed oxide catalyst enables further tuning of catalytic performance [7].
Barium magnesium aluminum oxide doped with europium (BaMgAl₁₀O₁₇:Eu²⁺) represents one of the most important blue-emitting phosphor materials in modern display technology. This compound exhibits exceptional optoelectronic properties that make it indispensable for plasma display panels and fluorescent lamp applications [8] [9] [10].
Luminescence Characteristics
The europium-doped barium magnesium aluminum oxide phosphor demonstrates efficient blue luminescence with an emission maximum at 450 nm ± 10 nm under ultraviolet excitation [10]. The phosphor exhibits high quantum efficiency when the europium concentration is optimized at the critical concentration level [8]. The emission spectrum shows characteristic narrow-band blue emission with CIE color coordinates of x = 0.140 ± 0.015 and y = 0.050 ± 0.010, providing excellent color purity for display applications [10].
Electronic Structure and Band Gap Properties
The host matrix BaMgAl₁₀O₁₇ possesses a wide band gap of approximately 5.24 eV, which is essential for efficient energy transfer to the europium activator ions [10]. The crystallite size ranges from 70 to 650 nm depending on the synthesis method employed [10]. The electronic structure calculations reveal that the maximum electron energy density distribution changes significantly upon europium incorporation, affecting the overall luminescence properties [8].
Site Occupancy and Structural Effects
Europium ions in the BaMgAl₁₀O₁₇ structure occupy multiple lattice sites by substituting for barium ions. Three different europium sites have been identified: Eu(1), Eu(2), and Eu(3) positions [11]. Phosphors exhibit superior thermal stability when europium ions preferentially occupy the Eu(1) sites, while the Eu(2) sites provide the dominant contribution to photoluminescence intensity [11]. The valence state of europium is critical, with Eu²⁺ ions being responsible for the blue emission, while Eu³⁺ ions exist in a non-substituted state above the critical concentration [8].
Thermal Stability and Degradation Mechanisms
The thermal stability of BaMgAl₁₀O₁₇:Eu²⁺ phosphors is limited to approximately 500°C, above which significant luminescence degradation occurs [9] [12]. The degradation mechanism involves oxidation of Eu²⁺ to Eu³⁺ ions under oxidizing conditions [9] [12]. However, more than 30% luminescence degradation can occur with only a few percent of divalent europium conversion, indicating that local structural changes surrounding the Eu²⁺ ions are the primary cause of dramatic luminescence intensity decrease rather than simple valence state changes [9].
Surface Coating and Enhancement Strategies
Surface coating of BaMgAl₁₀O₁₇:Eu²⁺ phosphors with silicon dioxide has been demonstrated to increase luminance intensity in plasma display panel devices [13]. This enhancement is attributed to increased transmission of excitation light into the phosphor, resulting in more effective vacuum ultraviolet absorption [13]. The coating strategy represents an important approach for improving the overall performance of the phosphor in practical applications [13].
Aluminum barium magnesium oxide compounds play significant roles in the development of multiferroic and magnetoelectric composite systems, where they contribute to both structural stability and functional properties. While these oxides are not inherently multiferroic, they serve as important components in composite systems that exhibit coupled magnetic and ferroelectric behaviors.
Hexaaluminate Matrix in Composite Systems
The exceptional thermal stability of hexaaluminate structures, particularly those containing barium, makes them ideal matrix materials for multiferroic composites operating at elevated temperatures [14] [15]. Barium-containing hexaaluminates maintain their structural integrity up to 1600°C, providing a stable framework for incorporating magnetic and ferroelectric phases [2] [3]. The layered structure of hexaaluminates, consisting of alternately stacked spinel blocks and mirror planes, offers unique opportunities for creating interfacial coupling between different functional phases [16].
Magnetoelectric Coupling Mechanisms
In magnetoelectric composite systems, aluminum barium magnesium oxide components contribute to strain-mediated coupling between magnetic and ferroelectric phases. The elastic properties of the hexaaluminate matrix facilitate efficient strain transmission across interfaces, which is essential for strong magnetoelectric coupling [15] [17]. Research has demonstrated that epitaxial strain at sharp interfaces between ferroelectric and magnetic layers can mediate strong magnetoelectric coupling, allowing manipulation of ferroelectric properties via external magnetic fields and vice versa [15].
Composite Design and Interface Engineering
The design of effective magnetoelectric composites requires careful consideration of interface characteristics and chemical compatibility between phases. Aluminum barium magnesium oxide compounds offer excellent chemical stability and minimal reactivity with both ferroelectric and magnetic components, reducing the risk of interfacial degradation that can diminish magnetoelectric coupling [17]. The high resistivity of these oxide systems also helps minimize dielectric losses and leakage currents in composite structures [18].
Thermal Stability in Multiferroic Applications
The thermal stability of aluminum barium magnesium oxide systems is particularly advantageous for multiferroic applications requiring high-temperature operation. While many multiferroic materials exhibit coupling only at low temperatures, the incorporation of thermally stable hexaaluminate components enables the development of composites with enhanced temperature stability [14] [19]. The ability to maintain structural and functional properties at elevated temperatures expands the potential applications of these composite systems in harsh operating environments.
Structural Contributions to Magnetoelectric Properties
The hexagonal crystal structure of barium magnesium aluminum oxide compounds contributes to anisotropic properties that can be exploited in magnetoelectric composites. The structural anisotropy affects thermal expansion, elastic moduli, and electrical properties, which influence the overall magnetoelectric response of composite systems [20] [21]. The preferential orientation of crystallites and the control of grain boundaries in hexaaluminate matrices can be tailored to optimize strain coupling efficiency in magnetoelectric composites.
Processing and Synthesis Considerations